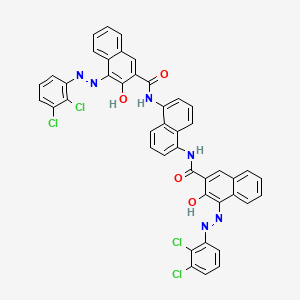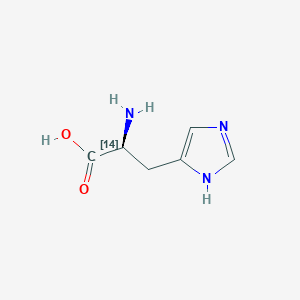
calcium (2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium di-L-arabinonate is a calcium salt of di-L-arabinonic acid, a sugar acid found in plants. This compound has gained attention due to its potential therapeutic and industrial applications. It is known for its unique properties and diverse applications in various fields, including biomedicine, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium di-L-arabinonate can be synthesized through the reaction of di-L-arabinonic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving di-L-arabinonic acid in water and then adding calcium hydroxide or calcium carbonate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of calcium di-L-arabinonate .
Industrial Production Methods
Industrial production of calcium di-L-arabinonate follows similar principles but on a larger scale. The process involves the use of high-purity di-L-arabinonic acid and calcium hydroxide or calcium carbonate. The reaction is carried out in large reactors with controlled temperature and pH to ensure optimal yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium di-L-arabinonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Calcium di-L-arabinonate can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of calcium di-L-arabinonate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of calcium di-L-arabinonate depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidation states of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of various substituted derivatives of calcium di-L-arabinonate .
Wissenschaftliche Forschungsanwendungen
Calcium di-L-arabinonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and its effects on cellular processes.
Medicine: Calcium di-L-arabinonate is investigated for its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: The compound is used in the production of various industrial products, including biodegradable materials and specialty chemicals
Wirkmechanismus
The mechanism of action of calcium di-L-arabinonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can influence various cellular processes by modulating the activity of enzymes and other proteins. For example, it may act as a substrate for certain enzymes involved in metabolic pathways, leading to the production of specific metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium di-L-arabinonate can be compared with other similar compounds, such as:
Calcium L-lactate: Another calcium salt of a sugar acid, used in various applications including food and pharmaceuticals.
Calcium gluconate: A calcium salt of gluconic acid, commonly used as a calcium supplement and in medical treatments.
Calcium formate: A calcium salt of formic acid, used in construction and as a feed additive
Uniqueness
Calcium di-L-arabinonate is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to participate in various chemical reactions and its potential therapeutic benefits set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H18CaO12 |
|---|---|
Molekulargewicht |
370.32 g/mol |
IUPAC-Name |
calcium;(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3-,4+;/m00./s1 |
InChI-Schlüssel |
XAHGBSMZOUCKFJ-GJTJHDGBSA-L |
Isomerische SMILES |
C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] |
Kanonische SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)




![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)
![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)





![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)
